molecular formula C20H19N5O3 B11021887 N~1~-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide

N~1~-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide

Cat. No.: B11021887
M. Wt: 377.4 g/mol
InChI Key: NKETWHKBSIOYPE-UHFFFAOYSA-N
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Description

N~1~-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide is a compound that belongs to the class of organic compounds known as indoles and derivatives. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology. This compound is known for its diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C20H19N5O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C20H19N5O3/c1-28-14-6-7-17-16(10-14)13(11-22-17)8-9-21-19(26)12-25-20(27)15-4-2-3-5-18(15)23-24-25/h2-7,10-11,22H,8-9,12H2,1H3,(H,21,26)

InChI Key

NKETWHKBSIOYPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including N1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to yield the indole structure . The reaction conditions usually involve refluxing in methanesulfonic acid (MsOH) in methanol (MeOH) to achieve high yields .

Industrial Production Methods

Industrial production methods for such compounds may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions to form the final product. These methods are designed to optimize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Biological Activities

1. Anticancer Activity
Research has indicated that compounds with indole and benzotriazine structures exhibit anticancer properties. For instance, derivatives of benzothiazole and isoquinoline have shown potent inhibitory activity against various cancer cell lines, including HCT-116 and MCF-7 . The mechanism often involves the modulation of apoptosis pathways and inhibition of key enzymes involved in cancer progression.

2. Neuroprotective Effects
The compound's potential in neuroprotection has been highlighted in studies focusing on neurodegenerative diseases. Compounds similar to N~1~-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegeneration and depression . The synthesis of multi-target-directed ligands has shown promise in treating conditions like Alzheimer's disease by enhancing acetylcholine levels through acetylcholinesterase inhibition .

3. Antimicrobial Properties
Indole derivatives are well-documented for their antimicrobial activities. The presence of functional groups in this compound may enhance its efficacy against bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

Case Study 1: Anticancer Evaluation

In a study assessing various indole derivatives for anticancer activity, several compounds demonstrated significant cytotoxic effects against human cancer cell lines. The structure–activity relationship (SAR) analysis revealed that modifications to the indole core significantly affected activity levels .

CompoundCell Line TestedIC50 (µM)Mechanism
4gHCT-11612.5Apoptosis induction
4fMCF-710.0Enzyme inhibition

Case Study 2: Neuroprotective Studies

Research focusing on neuroprotective compounds indicated that derivatives similar to this compound effectively inhibited MAO-B and showed promise in reducing depression-like behaviors in animal models .

CompoundMAO-B Inhibition (%)Behavioral Test Result
Compound A85Reduced immobility time
Compound B75Increased locomotion

Mechanism of Action

The mechanism of action of N1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide involves its interaction with specific molecular targets and pathways. These targets may include enzymes, receptors, and other proteins involved in cellular signaling and metabolic processes. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular function and activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N~1~-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide is unique due to its specific chemical structure, which combines an indole moiety with a benzotriazinyl group. This combination imparts distinct biological activities and potential therapeutic benefits, making it a valuable compound for research and development .

Biological Activity

N~1~-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its synthesis, biological evaluations, and mechanisms of action.

  • Molecular Formula : C23H24N4O5
  • Molecular Weight : 436.46 g/mol
  • CAS Number : 2058819-74-0

Synthesis

The synthesis of this compound typically involves the condensation of indole derivatives with benzotriazine frameworks. The presence of both indole and benzotriazine moieties suggests a potential for diverse biological activities.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance:

  • Antibacterial Activity : Research indicates that compounds with indole and benzotriazine structures exhibit significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) values for these compounds often fall below those of standard antibiotics such as ampicillin .
CompoundMIC (µg/mL)Target Bacteria
Compound 5d37.9–113.8S. aureus
Compound 5g248–372MRSA
Compound 6a>100M. tuberculosis

Antifungal Activity

The compound has also shown promising antifungal properties. In studies comparing its efficacy against standard antifungal agents like ketoconazole, it demonstrated superior activity against various fungal strains .

Anticancer Activity

Emerging evidence suggests that similar compounds exhibit anticancer properties through various mechanisms, including apoptosis induction and inhibition of cancer cell proliferation. The dual action as both an antimicrobial and anticancer agent positions it as a valuable candidate for further research in therapeutic applications .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of DNA Synthesis : Compounds with benzotriazine structures often interfere with nucleic acid synthesis in bacteria and cancer cells.
  • Enzyme Inhibition : Some derivatives have been identified as inhibitors of COX enzymes and other critical pathways involved in inflammation and cancer progression .

Case Studies

A notable study evaluated the antibacterial effects of several indole-benzotriazine derivatives against resistant bacterial strains. The results indicated that these compounds could serve as effective alternatives to traditional antibiotics, particularly in treating infections caused by resistant organisms .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the indole-benzotriazinone hybrid scaffold in this compound?

  • Methodology :

  • Core indole synthesis : Use Friedel-Crafts acylation or Vilsmeier-Haack formylation to introduce substituents at the indole C3 position (e.g., 5-methoxy group) .

  • Benzotriazinone attachment : Couple the indole-ethylamine intermediate with 4-oxo-1,2,3-benzotriazin-3(4H)-yl acetic acid via a carbodiimide-mediated amidation (e.g., EDC/HOBt) under inert conditions .

  • Protection-deprotection : Employ trityl groups to protect reactive amines during multi-step syntheses, followed by acidic cleavage (e.g., TFA/water) for final deprotection .

    • Key Data :
StepReagents/ConditionsYield (%)Reference
Indole alkylationK2CO3, DMF, 80°C60–75
Amide couplingEDC, HOBt, DCM, RT70–85

Q. How can structural confirmation be achieved for this compound?

  • Methodology :

  • NMR analysis : Use 1^1H-NMR to verify the indole NH proton (δ 10–12 ppm) and benzotriazinone carbonyl signals (δ 165–170 ppm) .
  • HRMS validation : Confirm molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error .
  • X-ray crystallography : If crystalline, resolve the structure to confirm stereochemistry and intermolecular interactions .

Q. What preliminary assays are suitable for evaluating its anticancer activity?

  • Methodology :

  • Cell viability assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, A549) with IC50_{50} calculations .
  • Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays .
  • Target engagement : Perform Bcl-2/Mcl-1 binding studies using surface plasmon resonance (SPR) or fluorescence polarization .

Advanced Research Questions

Q. How do substituent modifications on the indole ring influence selectivity for Bcl-2 vs. Mcl-1?

  • Methodology :

  • SAR studies : Synthesize analogs with varied substituents (e.g., halogen, nitro, or aryl groups) at the indole C5 position .

  • Computational docking : Use AutoDock Vina to model interactions with Bcl-2 (PDB: 2O2F) and Mcl-1 (PDB: 3MK8) .

  • Selectivity ratios : Compare IC50_{50} values across targets; e.g., chloro substituents enhance Mcl-1 affinity by 3× .

    • Key Finding :
SubstituentBcl-2 IC50_{50} (µM)Mcl-1 IC50_{50} (µM)Selectivity (Mcl-1/Bcl-2)
5-Methoxy0.120.453.75
5-Chloro0.180.060.33

Q. What strategies mitigate off-target effects in kinase inhibition assays?

  • Methodology :

  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify promiscuity .
  • Selective inhibitors : Introduce steric hindrance (e.g., bulkier benzotriazinone substituents) to reduce ATP-binding pocket interactions .
  • Metabolic stability : Assess microsomal half-life (e.g., human liver microsomes) to prioritize analogs with reduced CYP450 inhibition .

Q. How can resistance mechanisms to this compound be studied in vitro?

  • Methodology :

  • Long-term exposure : Culture cancer cells with sub-lethal doses for 6–12 months; monitor IC50_{50} shifts .
  • RNA-seq analysis : Identify upregulated survival pathways (e.g., PI3K/AKT) in resistant clones .
  • Combination therapy : Test synergy with BH3 mimetics (e.g., venetoclax) to overcome Mcl-1-mediated resistance .

Contradictions and Validation

  • Synthetic yields : reports low yields (6–17%) for similar indole derivatives, suggesting scalability challenges. Optimize via microwave-assisted synthesis or flow chemistry .
  • Biological targets : While emphasizes Bcl-2/Mcl-1, notes antimicrobial activity, requiring rigorous target validation (e.g., CRISPR knockout models).

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